Lysylvaline

Vue d'ensemble

Description

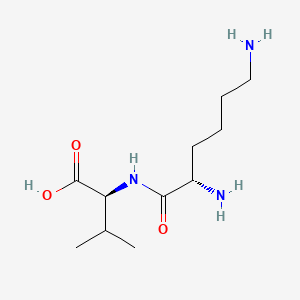

Lysylvaline is a dipeptide composed of the amino acids lysine and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lysylvaline can be synthesized through the coupling of lysine and valine using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale peptide synthesizers that automate the SPPS process. The use of protective groups such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) is common to protect the amino groups during the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Lysylvaline can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced forms of this compound .

Applications De Recherche Scientifique

Lysylvaline has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of lysylvaline involves its role as a dipeptide in protein metabolism. It is formed during the breakdown of proteins and can be further metabolized into its constituent amino acids, lysine and valine. These amino acids play crucial roles in various metabolic pathways, including protein synthesis and energy production .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lysylalanine: A dipeptide composed of lysine and alanine.

Lysylglycine: A dipeptide composed of lysine and glycine.

Valylvaline: A dipeptide composed of two valine residues.

Uniqueness

Lysylvaline is unique due to its specific combination of lysine and valine, which imparts distinct chemical and biological properties. Its role as an incomplete breakdown product of protein digestion sets it apart from other dipeptides .

Activité Biologique

Lysylvaline is a dipeptide consisting of the amino acids lysine and valine, with the chemical formula . This compound plays a significant role in various biological processes, particularly in protein metabolism and cellular signaling. The following sections detail its biochemical properties, mechanisms of action, and implications for health and disease.

This compound is classified as a metabolite with potential biological significance. It is formed through the peptide bond between the carboxyl group of valine and the amino group of lysine, making it an important component in protein synthesis and metabolism.

1.1 Structure and Composition

- Amino Acid Composition : Composed of L-lysine (a polar, basic amino acid) and L-valine (a hydrophobic amino acid).

- Peptide Bond Formation : The bond between these two amino acids influences its solubility and interaction with other biomolecules.

1.2 Metabolic Role

This compound is involved in:

- Protein Digestion : It acts as an incomplete breakdown product of proteins, providing insights into protein metabolism.

- Energy Production : The constituent amino acids can enter various metabolic pathways contributing to energy production and biosynthesis.

This compound interacts with various enzymes and proteins within biological systems, influencing several cellular processes.

2.1 Enzyme Interactions

- Peptidases and Proteases : These enzymes catalyze the breakdown of this compound into lysine and valine, which can then participate in further metabolic processes.

- Gene Expression Modulation : It may influence transcription factors and signaling molecules, thereby affecting gene expression patterns.

2.2 Cellular Effects

- Cell Signaling : this compound can modulate pathways involved in cell signaling, impacting cellular responses to external stimuli.

- Subcellular Localization : Its distribution within cells affects its biological activity, with potential localization in mitochondria or cytoplasm where it can exert its effects on metabolism.

3. Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

3.1 Case Studies

- Microbiome Interaction : Research indicates that this compound levels correlate positively with specific gut bacteria such as Enterococcus and Lactobacillus, suggesting a role in gut health .

- Protein Synthesis Tracing : Radioactively labeled this compound has been used to trace pathways of protein synthesis in cellular studies, enhancing understanding of metabolic processes.

3.2 Experimental Observations

- In laboratory settings, this compound demonstrated varying effects based on dosage:

- Low doses exhibited beneficial effects on cellular function.

- High doses led to toxic or adverse effects, indicating a threshold for its biological activity.

4. Comparative Analysis

To better understand this compound's unique properties, it is useful to compare it with other dipeptides:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Alanylleucine | CHNO | Hydrophobic properties due to leucine |

| L-Lysylserine | CHNO | Polar characteristics from serine |

| L-Valylglycine | CHNO | Smaller size; affects solubility |

| L-Lysylphenylalanine | CHNO | Aromatic side chain influences binding |

5. Applications

This compound has several applications across various fields:

- Food Science : Used as a model dipeptide to study amino acid absorption and utilization, aiding in the development of food formulations.

- Biological Research : Investigated for its role in protein metabolism and potential therapeutic applications related to muscle recovery and growth.

- Industrial Uses : Employed in peptide synthesis research and the production of peptide-based materials.

Propriétés

IUPAC Name |

2-(2,6-diaminohexanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAIUOWPSUOINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942742 | |

| Record name | N-(2,6-Diamino-1-hydroxyhexylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20556-11-0 | |

| Record name | NSC319056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-Diamino-1-hydroxyhexylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.